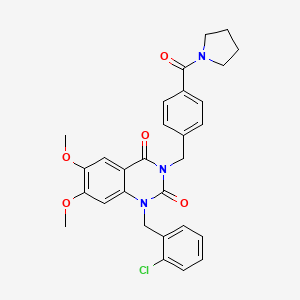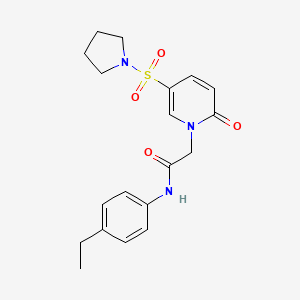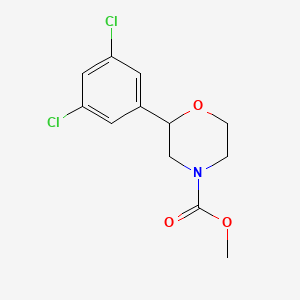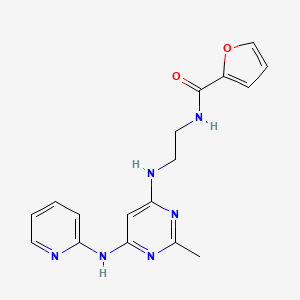
1-(2-chlorobenzyl)-6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-chlorobenzyl)-6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C29H28ClN3O5 and its molecular weight is 534.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Reactivity
- Quinazoline-2,4(1H,3H)-dione derivatives, such as the one , have been studied for their reactivity in various chemical synthesis processes. For example, the reaction of quinazoline-2,4(1H,3H)-dione with N-substituted cyclic amines, including pyrrolidines, has been investigated, demonstrating the compound's potential in synthesizing diverse chemical structures (Yoshida, Tanaka, & Ohtaka, 1991).
Biological Activities and Drug Development
- Some derivatives of quinazoline-2,4(1H,3H)-dione have been found to exhibit significant hypotensive activities, suggesting potential use in developing cardiovascular drugs (Eguchi, Sasaki, Sugimoto, Ebisawa, & Ishikawa, 1991).
Green Chemistry and Sustainable Synthesis
- Research has focused on developing sustainable chemistry methods using quinazoline-2,4(1H,3H)-diones. For instance, a solvent-free synthesis using carbon dioxide and catalytic amounts of base has been developed, highlighting the compound's role in eco-friendly chemical processes (Mizuno, Mihara, Nakai, Iwai, & Ito, 2007).
Advanced Catalysis Research
- Research on the use of cesium carbonate for efficient synthesis of quinazoline-2,4(1H,3H)-dione derivatives demonstrates the compound's utility in catalysis and organic synthesis (Patil, Tambade, Jagtap, & Bhanage, 2008).
Novel Drug Synthesis
- Quinazoline-2,4(1H,3H)-diones have been implicated in the synthesis of various drugs, including Prazosin, Bunazosin, and Doxazosin, indicating their significance in pharmaceutical research and development (Rasal & Yadav, 2016).
Exploration of Chemical Properties
- Studies on the N-oxides of new heterocyclic systems involving quinazoline derivatives expand the understanding of their chemical properties and potential applications in synthesizing diverse chemical structures (Kanazawa, Senga, & Tamura, 1985).
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClN3O5/c1-37-25-15-22-24(16-26(25)38-2)32(18-21-7-3-4-8-23(21)30)29(36)33(28(22)35)17-19-9-11-20(12-10-19)27(34)31-13-5-6-14-31/h3-4,7-12,15-16H,5-6,13-14,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRYLIGBVONUFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=CC=C3Cl)CC4=CC=C(C=C4)C(=O)N5CCCC5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(4-Methylquinazolin-2-yl)methyl]-2-oxo-3,4-dihydro-1H-quinazoline-7-carboxamide](/img/structure/B2479646.png)
![5-((2-chlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2479650.png)

![N-isobutyl-2-(2-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2479653.png)
![2-{[2-(6-Chloro-2-pyridinyl)hydrazino]carbonyl}benzenecarboxylic acid](/img/structure/B2479654.png)


![N-[1-Propan-2-yl-3-(3,3,3-trifluoropropoxy)pyrazol-4-yl]prop-2-enamide](/img/structure/B2479657.png)
![3'-(3-Chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2479658.png)
![Methyl 2-(5-bromothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2479661.png)
